4,5beta-Dihydrocortisone
Overview
Description
4,5beta-Dihydrocortisone (THE) is a metabolite of corticosteroids, specifically a tetrahydrocorticosteroid derivative. It is part of the 5beta-series, which indicates the orientation of the hydrogen atoms at the 5th carbon in the steroid structure. The synthesis and study of such compounds are crucial for understanding corticoid metabolism and for the development of potential therapeutic agents .
Synthesis Analysis
The synthesis of THE involves several key steps. Initially, selective protection of specific hydroxy groups in the substrates is performed to control the chemical reactions on the steroid molecule. This is followed by catalytic hydrogenation to convert Delta(4)-3-ketosteroids into 3-oxo-5beta-steroids. Further reduction of these compounds yields the corresponding 3alpha-hydroxy-compounds. Finally, sulfation of hydroxy groups at C-3 and/or C-21 is carried out to produce the desired tetrahydrocorticosteroid derivatives .
Molecular Structure Analysis
The molecular structure of THE is characterized by the presence of hydroxy groups that can be selectively protected and modified during synthesis. The orientation of these groups, as well as the overall 3-dimensional conformation of the molecule, is critical for its biological activity and interaction with enzymes such as aromatase. Molecular modeling, such as the PM3 method, can be used to predict the minimum energy conformation of these molecules, which is important for understanding their function and for designing inhibitors .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of THE are designed to precisely manipulate the steroid nucleus and its functional groups. The use of reagents like sulfur trioxide-triethylamine complex for sulfation and Zn(BH(4))(2) and K-Selectride for reduction highlights the complexity and specificity of the reactions required to produce these metabolites. The ability to produce isomers, such as the 5alpha- and 5beta-series, demonstrates the versatility of the synthetic methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of THE are influenced by its molecular structure. The presence of hydroxy groups and the steroid nucleus confer specific solubility, reactivity, and interaction characteristics. These properties are essential for the compound's biological activity and its potential as a therapeutic agent. Understanding these properties is also important for the development of analytical methods to detect and quantify these metabolites in biological samples .
Scientific Research Applications
1. Role in Cortisol Metabolism
4,5beta-Dihydrocortisone is a metabolite involved in the cortisol metabolism pathway. It plays a role in the conversion processes mediated by 11beta-hydroxysteroid dehydrogenase type 1 (11betaHSD1), a key enzyme in converting inactive cortisone to active cortisol, which has implications in the treatment of conditions like type 2 diabetes mellitus. This enzyme's activity can be modulated by selective inhibitors, affecting glucocorticoid levels and related metabolic processes (Courtney et al., 2008).
2. Metabolic Abnormalities and Hypertension
In certain hypertensive syndromes, an abnormal increase in the fraction of unconjugated urinary steroids, including 4,5beta-Dihydrocortisone metabolites, has been observed. This indicates a potential link between the metabolic abnormality of these steroids and hypertensive disorders, as well as their role in steroid reductive metabolism (Ulick, Ramirez, & New, 1977).
3. Involvement in Genetic Studies of Obesity
4,5beta-Dihydrocortisone is implicated in studies exploring the genetic associations with body mass index, waist to hip ratio, and glucocorticoid metabolism. Understanding its role can help elucidate genetic susceptibility to obesity and central obesity, particularly concerning the activity of 11beta-HSD1 in visceral adipose tissue (Draper et al., 2002).
4. Impact on Diabetes and Steroid Metabolism
4,5beta-Dihydrocortisone is relevant in the study of cortisol metabolism in Type 1 diabetes. Abnormalities in steroid metabolism, including the modulation of 4,5beta-dihydro metabolites, are linked to diabetic conditions, providing insights into the metabolic dysregulation associated with diabetes (Remer et al., 2006).
properties
IUPAC Name |
(5R,8S,9S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-15,18,22,26H,3-11H2,1-2H3/t12-,14+,15+,18-,19+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLWEYIBFOLMEM-FNLRALKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70987415 | |
Record name | 5beta-Dihydrocortisone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70987415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 17a,21-Dihydroxy-5b-pregnane-3,11,20-trione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006758 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4,5beta-Dihydrocortisone | |
CAS RN |
68-54-2 | |
Record name | (5β)-17,21-Dihydroxypregnane-3,11,20-trione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Dihydrocortisone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5beta-Dihydrocortisone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70987415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIHYDROCORTISONE, (5.BETA.)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F8SZ90823 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 17a,21-Dihydroxy-5b-pregnane-3,11,20-trione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006758 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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